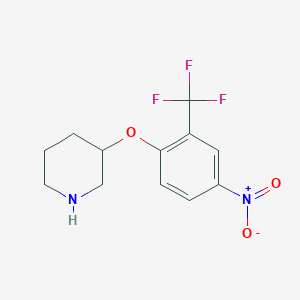

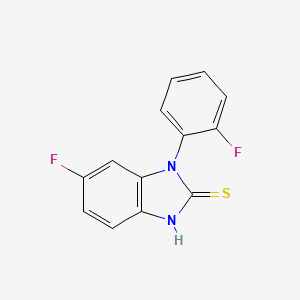

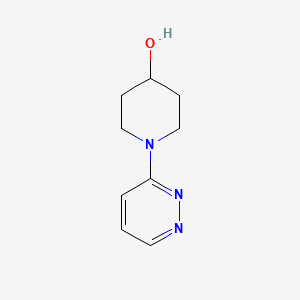

![molecular formula C6H5BrN4 B1445122 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine CAS No. 1250115-39-9](/img/structure/B1445122.png)

2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine

説明

“2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are structural analogs (isosteres) of purine bases, such as adenine and guanine . They are known to play a crucial role in numerous disease conditions .

Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The discovered conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .

Molecular Structure Analysis

The molecular formula of “2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine” is C6H5BrN4 . The InChI code is 1S/C6H5BrN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H, (H3,8,9,10,11) .

Chemical Reactions Analysis

The alkylation reaction of 1, 2, and 3 by allyl bromide leads to the formation of 3-allyl-6-bromo-2- . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .

Physical And Chemical Properties Analysis

The physical form of “2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine” is a yellow to brown solid . It has a molecular weight of 213.04 .

科学的研究の応用

-

Pharmacological Applications

- Imidazo[4,5-b]pyridine derivatives have shown potential in various disease conditions .

- They have been found to play a crucial role as GABA A receptor positive allosteric modulators .

- Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .

- They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

- The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

-

Antiproliferative Activity

- A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized .

- Their antiproliferative effects were assessed on a diverse selection of human cancer cell lines .

- The most pronounced antiproliferative activity was observed for compound 10, which contained an unsubstituted amidino group, and compound 14, which contained a 2-imidazolinyl amidino group .

- Both displayed selective and strong activity in sub-micromolar inhibitory concentration range against colon carcinoma (IC 50 0.4 and 0.7 μM, respectively) .

-

Antiviral Activity

-

Synthesis of Anti-HIV Agents

-

Synthesis of Functionalized Imidazo[4,5-c]pyridine

-

Antimicrobial Features

- The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified .

- The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis (PTC) conditions led to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .

-

Synthesis of Functionalized Imidazo[4,5-c]pyridine

-

Antimicrobial Features

- The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified .

- The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis (PTC) conditions led to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .

将来の方向性

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . This suggests that “2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine” and similar compounds could have potential applications in medicinal chemistry and drug discovery .

特性

IUPAC Name |

6-bromo-1H-imidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORQWQZKRKREQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-1H-imidazo[4,5-b]pyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

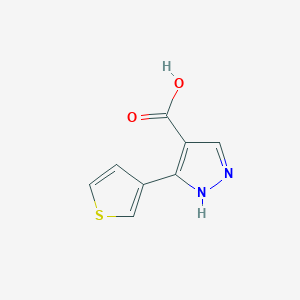

![1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1445045.png)

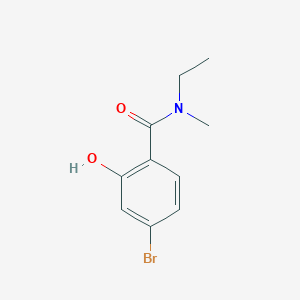

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B1445050.png)

amine](/img/structure/B1445062.png)